4-(2-(4-Methoxyphenyl)-1H-benzimidazol-5-yl)-3-methyl-4-oxobutanoic acid
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Overview
Description
Preparation Methods
The synthesis of 4-(2-(4-methoxyphenyl)-1H-benzimidazol-5-yl)-3-methyl-4-oxobutanoic acid involves several steps:
Formation of Benzimidazole Core: The benzimidazole core is typically synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Substitution Reactions:
Formation of the Butanoic Acid Moiety: The butanoic acid side chain is introduced through alkylation reactions, followed by oxidation to form the carboxylic acid group.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-(2-(4-methoxyphenyl)-1H-benzimidazol-5-yl)-3-methyl-4-oxobutanoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-(4-methoxyphenyl)-1H-benzimidazol-5-yl)-3-methyl-4-oxobutanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(2-(4-methoxyphenyl)-1H-benzimidazol-5-yl)-3-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
4-(2-(4-methoxyphenyl)-1H-benzimidazol-5-yl)-3-methyl-4-oxobutanoic acid is similar to several other compounds, including:
Pimobendan: A related compound used in veterinary medicine for its positive inotropic and vasodilatory effects.
Benzimidazole Derivatives: Other compounds with a benzimidazole core, which are studied for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Properties
CAS No. |
2138391-23-6 |
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Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-3-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C19H18N2O4/c1-11(9-17(22)23)18(24)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
RDMACYIXYRJJNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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